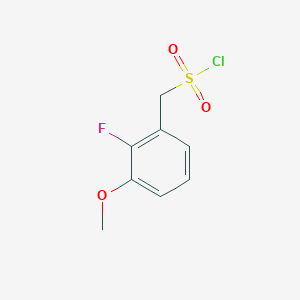![molecular formula C7H15NO B13188462 3-[(2S)-pyrrolidin-2-yl]propan-1-ol](/img/structure/B13188462.png)
3-[(2S)-pyrrolidin-2-yl]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2S)-pyrrolidin-2-yl]propan-1-ol is a chiral compound with the molecular formula C7H15NO It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a propanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-pyrrolidin-2-yl]propan-1-ol typically involves the reaction of pyrrolidine with an appropriate aldehyde or ketone, followed by reduction. One common method is the reductive amination of pyrrolidine with 3-hydroxypropanal. The reaction conditions often include the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary to optimize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-[(2S)-pyrrolidin-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-[(2S)-pyrrolidin-2-yl]propanal, while substitution reactions can produce various alkyl or acyl derivatives .
科学研究应用
3-[(2S)-pyrrolidin-2-yl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of 3-[(2S)-pyrrolidin-2-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The hydroxyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity .
相似化合物的比较
Similar Compounds
Propan-1-ol: A simple alcohol with a similar propanol chain but lacking the pyrrolidine ring.
Pyrrolidine: A basic nitrogen-containing heterocycle without the propanol chain.
3-piperidin-4-yl-propan-1-ol: A compound with a similar structure but featuring a piperidine ring instead of a pyrrolidine ring.
Uniqueness
3-[(2S)-pyrrolidin-2-yl]propan-1-ol is unique due to its chiral nature and the presence of both a pyrrolidine ring and a hydroxyl group.
属性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC 名称 |
3-[(2S)-pyrrolidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C7H15NO/c9-6-2-4-7-3-1-5-8-7/h7-9H,1-6H2/t7-/m0/s1 |
InChI 键 |
JAAFQZNROQTUIW-ZETCQYMHSA-N |
手性 SMILES |
C1C[C@H](NC1)CCCO |
规范 SMILES |
C1CC(NC1)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13188391.png)
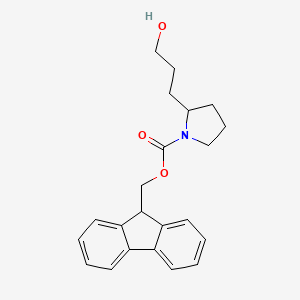

![2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13188409.png)
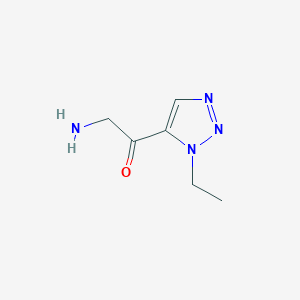

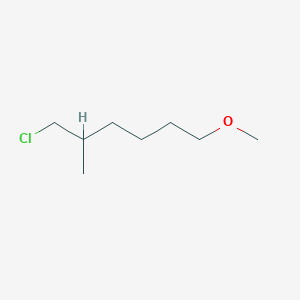
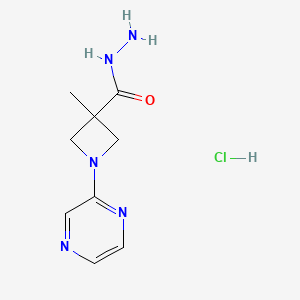
![Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13188427.png)


